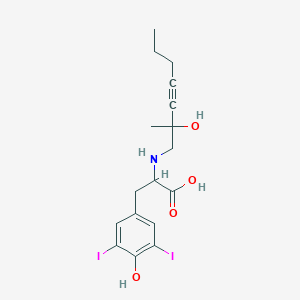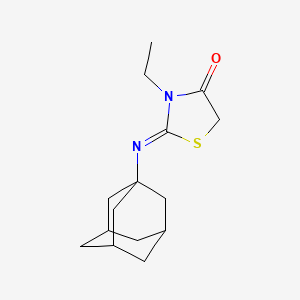
8-(4-phenoxybutoxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-phenoxybutoxy)quinoline (PBQ) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBQ is a heterocyclic aromatic compound that contains a quinoline ring with a phenoxybutyl group attached to it.
Aplicaciones Científicas De Investigación
8-(4-phenoxybutoxy)quinoline has been extensively studied for its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. In material science, this compound has been used as a building block for the synthesis of functionalized polymers and materials with unique optical and electronic properties. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Mecanismo De Acción
The mechanism of action of 8-(4-phenoxybutoxy)quinoline is not fully understood, but it is believed to interact with DNA and RNA by intercalation between the base pairs. This compound has also been shown to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and repair. The interaction of this compound with DNA and RNA can lead to the formation of adducts and cross-links, which can cause DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antitumor, antiviral, and antimicrobial activities. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, this compound has been shown to exhibit antibacterial activity against gram-positive and gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 8-(4-phenoxybutoxy)quinoline is its ease of synthesis, which makes it readily available for scientific research. This compound is also stable under various conditions, making it suitable for use in experiments that require prolonged exposure to heat, light, or other environmental factors. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 8-(4-phenoxybutoxy)quinoline. One area of interest is the development of this compound-based materials for use in organic electronics. This compound has been shown to exhibit excellent hole-transporting properties, which make it a promising candidate for use in OLEDs and OSCs. Another area of interest is the development of this compound-based drugs for the treatment of cancer and viral infections. This compound has been shown to exhibit potent antitumor and antiviral activities, making it a promising candidate for the development of new drugs. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity, which can help to optimize its use in scientific research.
Métodos De Síntesis
The synthesis of 8-(4-phenoxybutoxy)quinoline involves the reaction of 8-hydroxyquinoline with 4-phenoxybutyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, leading to the formation of this compound as the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
Propiedades
IUPAC Name |
8-(4-phenoxybutoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-2-10-17(11-3-1)21-14-4-5-15-22-18-12-6-8-16-9-7-13-20-19(16)18/h1-3,6-13H,4-5,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFHYPFLJOLELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(1,1-dimethylpropyl)-2-oxocyclohexyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4961290.png)

![N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B4961300.png)

![N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B4961316.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide](/img/structure/B4961329.png)
![1'-[(5-methyl-2-furyl)methyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4961335.png)
![4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B4961339.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4961343.png)


![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4961368.png)
